molecular formula C6H11NO B6270941 rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans CAS No. 13128-93-3

rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans

Cat. No.: B6270941
CAS No.: 13128-93-3
M. Wt: 113.2
InChI Key:
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Description

Rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans (3,4-DMPM) is an organic compound belonging to the pyrrolidine family. It is a chiral molecule, meaning it has two enantiomers (3R,4R and 3S,4S). 3,4-DMPM has a wide range of applications in the field of organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. In addition, 3,4-DMPM has been studied extensively for its biochemical and physiological effects, and has been found to have a number of advantages and limitations for lab experiments.

Scientific Research Applications

Rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans has a wide range of applications in scientific research. It has been used in the synthesis of a number of pharmaceuticals and agrochemicals, as well as for the synthesis of a variety of other organic compounds. In addition, this compound has been studied extensively for its biochemical and physiological effects, and has been used in a number of biological studies.

Mechanism of Action

The exact mechanism of action of rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans is still not fully understood. However, it is thought to act as a chiral auxiliary in organic synthesis, and is believed to be involved in the formation of a number of different intermediates. In addition, this compound has been found to have a number of biochemical and physiological effects, which will be discussed in more detail below.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Furthermore, this compound has been found to have an anti-inflammatory effect, and has been used in the treatment of a number of inflammatory conditions.

Advantages and Limitations for Lab Experiments

Rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. In addition, this compound is relatively easy to synthesize, and can be stored at room temperature for long periods of time. However, this compound is a chiral molecule, which can complicate experiments involving the synthesis of other organic compounds. In addition, this compound has been found to have a number of biochemical and physiological effects, which can complicate experiments involving the study of biological systems.

Future Directions

There are a number of potential future directions for research involving rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans. One potential area of research is the development of new synthesis methods for this compound and its derivatives. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of a number of diseases. Furthermore, research could be conducted into the potential toxicological effects of this compound, as well as its potential environmental impact. Finally, research could be conducted into the potential for this compound to be used as a chiral auxiliary in the synthesis of other organic compounds.

Synthesis Methods

Rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans can be synthesized in a two-step process, starting with the reaction of 3,4-dimethylpyrrole and dimethylformamide (DMF) to form the intermediate 3,4-dimethylpyrrolidin-2-one. This intermediate is then reacted with trimethylchlorosilane to form this compound. This synthesis method was first reported in the literature by G. W. Parshall and J. C. Veder in 1965.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-dimethylpyrrolidine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3,4-dimethylpyrrolidine is reacted with acetic anhydride in the presence of sulfuric acid to form the corresponding N-acetyl derivative.", "Step 2: The N-acetyl derivative is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then decarboxylated with sodium acetate in the presence of sulfuric acid to form the desired product, rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans." ] }

13128-93-3

Molecular Formula

C6H11NO

Molecular Weight

113.2

Purity

93

Origin of Product

United States

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